cis-Violaxanthin

描述

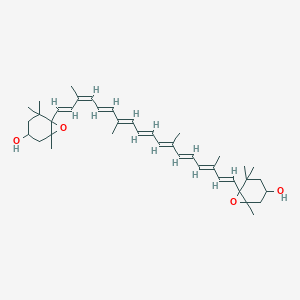

Structure

2D Structure

属性

CAS 编号 |

1263-54-3 |

|---|---|

分子式 |

C40H56O4 |

分子量 |

600.9 g/mol |

IUPAC 名称 |

6-[(1E,3E,5E,7E,9E,11E,13E,15Z,17E)-18-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol |

InChI |

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-39-35(5,6)25-33(41)27-37(39,9)43-39)15-11-12-16-30(2)18-14-20-32(4)22-24-40-36(7,8)26-34(42)28-38(40,10)44-40/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19-,32-20+ |

InChI 键 |

SZCBXWMUOPQSOX-VPYIVGMTSA-N |

SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C |

手性 SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(\C)/C=C/C12C(CC(CC1(O2)C)O)(C)C)/C=C/C=C(\C)/C=C/C34C(CC(CC3(O4)C)O)(C)C |

规范 SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C |

同义词 |

6-[(1E,3E,5E,7E,9E,11E,13E,15Z,17E)-18-(3-hydroxy-1,5,5-triMethyl-7-oxabicyclo[4.1.0]hept-6-yl)-3,7,12,16-tetraMethyl-octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-triMethyl-7-oxabicyclo[4.1.0]heptan-3-ol |

产品来源 |

United States |

Foundational & Exploratory

Unveiling cis-Violaxanthin: A Technical Guide to its Natural Sources, Occurrence, and Biological Significance

For Immediate Release

This technical guide provides a comprehensive overview of cis-violaxanthin, a naturally occurring xanthophyll pigment. Intended for researchers, scientists, and drug development professionals, this document delves into the natural sources, quantitative occurrence, and key biological pathways involving this specific isomer. Detailed experimental protocols for extraction and analysis are provided, alongside visual representations of its metabolic significance.

Natural Occurrence and Quantitative Data

This compound, primarily the 9-cis isomer, is a significant carotenoid found in a variety of natural sources, ranging from everyday fruits to specialized microalgae. Its presence is often associated with the xanthophyll cycle and as a crucial precursor in the biosynthesis of the plant hormone abscisic acid (ABA). While the all-trans isomer is generally more abundant, this compound isomers play vital biological roles.

Quantitative data on the occurrence of this compound and its isomers in various natural sources are summarized in the table below. This data has been compiled from multiple scientific studies to provide a comparative overview for research and development purposes.

| Natural Source | Analyte | Concentration | Reference |

| Orange Juice (Citrus sinensis) | 9-Z-violaxanthin | Predominant violaxanthin isomer in mature fruit | [1] |

| Mango (Mangifera indica) | 9-cis-violaxanthin | Present in esterified form | [2] |

| Chrysanthemum Petals | Violaxanthin isomers | Identified as major xanthophylls | [2] |

| Nannochloropsis sp. BR2 | Violaxanthin | 1.08 mg/g dry cell weight | [3] |

| Nannochloropsis salina | Violaxanthin | 1.679 mg/g dry cell weight | [4] |

| Nannochloropsis limnetica | Violaxanthin | 1.228 mg/g dry cell weight | [4] |

| Nannochloropsis oceanica WS-1 | Violaxanthin | 3.93 mg/g dry cell weight | [5] |

| Nannochloropsis oceanica M1 (mutant) | Violaxanthin | 5.21 mg/g dry cell weight | [5] |

Experimental Protocols

Extraction and Isolation of this compound from Plant Material

This protocol outlines a general procedure for the extraction and isolation of this compound from plant tissues, adapted from various established methods.[6][7][8]

Materials:

-

Fresh or frozen plant material (e.g., spinach leaves, orange peel)

-

Liquid nitrogen

-

Acetone (100%)

-

Diethyl ether

-

30% (w/v) methanolic potassium hydroxide (KOH)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60)

-

Developing solvent for TLC (e.g., petroleum ether:acetone:diethylamine - 10:4:1 v/v/v)

Procedure:

-

Homogenization: Freeze the plant material with liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Extract the powdered tissue with acetone (twice) and then with diethyl ether. Combine the organic extracts.

-

Saponification: To remove chlorophylls and lipids, add 30% methanolic KOH to the extract and stir overnight in the dark at room temperature. This step is crucial for obtaining a clean carotenoid fraction.[1]

-

Phase Separation: Transfer the saponified extract to a separatory funnel. Wash the ethereal phase multiple times with a saturated NaCl solution to remove the alkali and water-soluble impurities.

-

Drying: Dry the resulting ether phase over anhydrous sodium sulfate.

-

Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.

-

Isolation by TLC: Dissolve the concentrated extract in a small volume of a suitable solvent and apply it as a band onto a silica gel TLC plate. Develop the plate using the appropriate solvent system. The violaxanthin fraction can be identified by its characteristic color and Rf value. Scrape the corresponding band from the plate and elute the pigment with a suitable solvent.

HPLC Quantification of this compound

This section provides a general high-performance liquid chromatography (HPLC) method for the separation and quantification of violaxanthin isomers. The use of a C30 stationary phase is often recommended for better resolution of carotenoid isomers.[9][10]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector.

-

Column: Reversed-phase C18 or C30 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed. A common solvent system consists of:

-

Solvent A: Acetonitrile:Water (9:1 v/v)

-

Solvent B: Ethyl acetate

-

-

Gradient Program: A linear gradient from a low to a high percentage of solvent B over approximately 20-30 minutes is often effective.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at the maximum absorption wavelength for violaxanthin, which is around 440-450 nm.

-

Quantification: Quantification is achieved by external standardization using a calibration curve prepared from a purified violaxanthin standard. Isomer identification can be confirmed by comparing retention times and UV-Vis spectra with known standards or literature data.

Signaling Pathways and Biological Roles

Abscisic Acid (ABA) Biosynthesis

This compound is a critical intermediate in the biosynthesis of the plant hormone abscisic acid (ABA), which plays a central role in regulating plant growth, development, and stress responses. The key regulatory step in this pathway is the oxidative cleavage of 9-cis-violaxanthin and 9'-cis-neoxanthin by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED).[11][12][13]

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample, from initial extraction to final quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. Carotenoids and Their Isomers: Color Pigments in Fruits and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of violaxanthin accumulation in Nannochloropsis oceanica by overexpressing a carotenoid isomerase gene from Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. Development of a novel nannochloropsis strain with enhanced violaxanthin yield for large‐scale production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. omicsonline.org [omicsonline.org]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]

- 11. pnas.org [pnas.org]

- 12. Frontiers | 9-cis-Epoxycarotenoid Dioxygenase 3 Regulates Plant Growth and Enhances Multi-Abiotic Stress Tolerance in Rice [frontiersin.org]

- 13. Characterization of the 9-Cis-Epoxycarotenoid Dioxygenase Gene Family and the Regulation of Abscisic Acid Biosynthesis in Avocado - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Dance of Light: A Technical Guide to the Photochemical Properties of cis-Violaxanthin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violaxanthin, a key xanthophyll in the photosynthetic apparatus of higher plants, plays a crucial role in both light-harvesting and photoprotection. While the all-trans isomer is the most abundant and well-studied, its cis-isomers, particularly 9-cis and 13-cis-violaxanthin, are of growing interest due to their unique photophysical characteristics and potential biological significance. This technical guide provides an in-depth exploration of the core photochemical properties of cis-violaxanthin, summarizing key quantitative data, detailing experimental protocols, and visualizing complex processes to facilitate a deeper understanding for researchers in photobiology, drug development, and related fields.

Core Photochemical Properties of this compound

The photochemical behavior of this compound is governed by the intricate interplay of its electronic excited states. Upon absorption of light, the molecule is promoted from its ground state (S₀) to a higher singlet excited state (S₂). From there, it undergoes a series of rapid relaxation processes, including internal conversion, isomerization, and energy transfer, which dictate its functional role.

Excited State Dynamics

The excited state landscape of violaxanthin is characterized by several key singlet states:

-

S₀ (1¹Ag⁻): The ground electronic state.

-

S₁ (2¹Ag⁻): The first excited singlet state. This state is optically "dark," meaning a direct transition from the S₀ state is forbidden. Its lifetime is on the order of picoseconds.

-

S₂ (1¹Bu⁺): The second excited singlet state, which is strongly absorbing in the blue-green region of the spectrum. This state is very short-lived, decaying in the femtosecond timescale.

-

S* or Sₓ: An additional excited state, sometimes observed in transient absorption spectra, which is thought to be a conformationally distinct S₁ state.[1][2]

The primary photochemical events following light absorption are a cascade of energy relaxations. The S₂ state, populated by light absorption, rapidly decays to the S₁ state within hundreds of femtoseconds.[3] The S₁ state then relaxes back to the ground state on a picosecond timescale.[3] Due to the short lifetime of the S₁ state, fluorescence from this state is generally very weak for most carotenoids.[4][5]

Isomerization

One of the key photochemical reactions of violaxanthin is cis-trans isomerization. Illumination can induce the conversion of the more stable all-trans isomer to various cis-isomers, including 9-cis and 13-cis-violaxanthin.[1] This process can also be induced by heat.[1] The protein environment within light-harvesting complexes can influence the formation and stabilization of specific cis-isomers, with the 9-cis form being particularly noted in such environments.[1] This isomerization is not just a physical change but can also modulate the biological function of the xanthophyll, potentially acting as a "security valve" to dissipate excess excitation energy.[1] The photoisomerization is thought to proceed through a triplet-sensitized reaction.[3]

Energy Transfer

In the context of photosynthesis, violaxanthin acts as an accessory light-harvesting pigment, absorbing light in a spectral region where chlorophylls absorb weakly and transferring that energy to chlorophyll a. This energy transfer can occur from both the S₂ and hot S₁ states of violaxanthin.[6][7] The efficiency of this energy transfer is crucial for the overall efficiency of photosynthesis. The specific conformation of violaxanthin, including its cis-isomers, can influence the efficiency and pathways of energy transfer to chlorophyll.[3]

Quantitative Photochemical Data

A comprehensive understanding of the photochemical properties of this compound requires precise quantitative data. However, the literature on the specific quantum yields and excited state lifetimes for the individual 9-cis and 13-cis isomers is sparse. The following tables summarize the available data and highlight areas where further research is needed.

Table 1: Excited State Lifetimes of Violaxanthin Isomers

| Isomer | State | Lifetime (ps) | Solvent/Environment | Temperature | Citation |

| all-trans-Violaxanthin | S₁ | 25.3 | 2-Methyltetrahydrofuran | 77 K | [3] |

| all-trans-Violaxanthin | S₂ → S₁ | 0.32 | 2-Methyltetrahydrofuran | 77 K | [3] |

| central-cis-Violaxanthin | S₁ | Shorter than all-trans | 2-Methyltetrahydrofuran | 77 K | [6] |

| 9-cis-Violaxanthin | S₁, S₂, T₁ | Data not available | Various | Room Temp | - |

| 13-cis-Violaxanthin | S₁, S₂, T₁ | Data not available | Various | Room Temp | - |

Table 2: Photochemical Quantum Yields of Violaxanthin Isomers

| Isomer | Process | Quantum Yield (Φ) | Solvent/Environment | Citation |

| 9-cis-Violaxanthin | Fluorescence (Φf) | Data not available | Various | - |

| 13-cis-Violaxanthin | Fluorescence (Φf) | Data not available | Various | - |

| all-trans → 9-cis | Photoisomerization (Φiso) | Data not available | Various | - |

| all-trans → 13-cis | Photoisomerization (Φiso) | Data not available | Various | - |

| 9-cis-Violaxanthin | Intersystem Crossing (ΦISC) | Data not available | Various | - |

| 13-cis-Violaxanthin | Intersystem Crossing (ΦISC) | Data not available | Various | - |

Table 3: Molar Extinction Coefficients of Violaxanthin Isomers

| Isomer | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Solvent | Citation |

| 9-cis-Violaxanthin | Data not available | Data not available | Various | - |

| 13-cis-Violaxanthin | Data not available | Data not available | Various | - |

Experimental Protocols

The characterization of the photochemical properties of this compound relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Purification of this compound Isomers by HPLC

Objective: To isolate pure 9-cis and 13-cis-violaxanthin from a mixture of isomers.

Methodology:

-

Sample Preparation: An extract containing a mixture of violaxanthin isomers is prepared. This can be obtained from natural sources rich in violaxanthin or by inducing isomerization of all-trans-violaxanthin through light or heat treatment. The extract is dissolved in a suitable organic solvent.

-

HPLC System: A high-performance liquid chromatography (HPLC) system equipped with a C30 reversed-phase column is recommended for optimal separation of carotenoid isomers.[7] A photodiode array (PDA) detector is used for monitoring the elution profile at the characteristic absorption wavelengths of violaxanthin (around 440 nm).

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of a mixture of methanol, methyl-tert-butyl ether, and water. The gradient is optimized to achieve baseline separation of the all-trans, 9-cis, and 13-cis isomers.

-

Isomer Identification: The different isomers are identified based on their retention times and their characteristic UV-Vis absorption spectra. Cis-isomers typically exhibit a "cis-peak" in the near-UV region (around 330-350 nm) and a hypsochromic (blue) shift in their main absorption bands compared to the all-trans isomer.[8][9]

-

Fraction Collection: Fractions corresponding to the 9-cis and 13-cis isomers are collected using a fraction collector. The purity of the collected fractions is then verified by re-injection into the HPLC system.

Femtosecond Transient Absorption Spectroscopy

Objective: To measure the lifetimes of the excited states (S₁, S₂) and observe the dynamics of energy transfer and isomerization.

Methodology:

-

Laser System: A femtosecond laser system is required, typically a Ti:sapphire laser oscillator and regenerative amplifier, to generate ultrashort laser pulses (e.g., <100 fs).[10]

-

Pump-Probe Setup: The laser output is split into two beams: a "pump" beam and a "probe" beam.

-

Pump Beam: The pump beam is directed through an optical parametric amplifier (OPA) to generate tunable excitation wavelengths that can selectively excite the violaxanthin sample at its S₂ absorption maximum.

-

Probe Beam: The probe beam is focused into a nonlinear crystal (e.g., sapphire) to generate a white-light continuum, which serves as the probe pulse to monitor changes in absorption across a broad spectral range.

-

-

Delay Stage: The pump beam travels through a motorized delay stage, which allows for precise control of the time delay between the pump and probe pulses arriving at the sample.

-

Sample: The purified this compound isomer is dissolved in a suitable solvent and placed in a cuvette. The concentration is adjusted to have an appropriate optical density at the excitation wavelength.

-

Detection: The probe pulse passes through the sample and is then directed to a spectrometer coupled with a CCD detector. The change in absorbance of the sample as a function of wavelength and time delay is recorded.

-

Data Analysis: The transient absorption data is analyzed to extract kinetic information, such as the lifetimes of the excited states, by fitting the decay profiles at specific wavelengths to exponential functions.

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φf) of a this compound isomer relative to a standard fluorophore.

Methodology:

-

Standard Selection: A well-characterized fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with that of the this compound sample is chosen.

-

Absorbance Measurements: The absorbance of both the standard and the sample solutions are measured at the same excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept low (typically below 0.1) to avoid inner filter effects.[11]

-

Fluorescence Measurements: The fluorescence emission spectra of both the standard and the sample are recorded using a spectrofluorometer under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Data Integration: The integrated fluorescence intensity (the area under the emission curve) is calculated for both the standard and the sample.

-

Quantum Yield Calculation: The fluorescence quantum yield of the sample (Φx) is calculated using the following equation:

Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)

where:

-

Φₛₜ is the quantum yield of the standard

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts x and st refer to the sample and the standard, respectively.

-

Visualizations of Key Processes

To further elucidate the complex photochemical pathways of this compound, the following diagrams, generated using the DOT language, illustrate the key relationships and workflows.

References

- 1. Optica Publishing Group [opg.optica.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Photophysical characterization of natural cis-carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nathan.instras.com [nathan.instras.com]

- 8. mdpi.com [mdpi.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.uci.edu [chem.uci.edu]

Cis-Violaxanthin as a Precursor for Abscisic Acid: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abscisic acid (ABA) is a pivotal phytohormone that orchestrates a wide array of physiological and developmental processes in plants.[1][2] Its roles are particularly prominent in seed maturation and dormancy, as well as in mediating adaptive responses to various environmental stresses, including drought, salinity, and cold.[2][3] The biosynthesis of ABA is a tightly regulated process, with the C40 carotenoid, violaxanthin, serving as a key precursor.[4][5] This technical guide provides an in-depth exploration of the biochemical pathway leading from cis-violaxanthin to ABA, detailing the enzymatic steps, presenting quantitative data, and outlining key experimental protocols for its study.

The Biosynthetic Pathway from this compound to Abscisic Acid

The conversion of this compound to abscisic acid is a multi-step process that occurs in different cellular compartments. The initial steps take place in the plastids, while the final steps of ABA synthesis occur in the cytosol.[3][6][7][8]

Oxidative Cleavage of 9-cis-Violaxanthin

The first committed and rate-limiting step in ABA biosynthesis is the oxidative cleavage of 9-cis-epoxycarotenoids, primarily 9-cis-violaxanthin and 9'-cis-neoxanthin.[6][9][10][11][12] This reaction is catalyzed by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED) .[9][10][13][14][15][16] The cleavage occurs at the 11,12 (11',12') double bond, yielding a C15 intermediate, xanthoxin , and a C25 apo-carotenoid.[2][11][12] The expression of NCED genes is often upregulated in response to water stress, leading to increased ABA production.[11][15][17]

Conversion of Xanthoxin to Abscisic Aldehyde

Following its synthesis in the plastids, xanthoxin is exported to the cytosol.[3][8][9][18] In the cytosol, xanthoxin is converted to abscisic aldehyde by a short-chain alcohol dehydrogenase/reductase (SDR), also known as ABA2 in Arabidopsis.[19][20] This enzymatic step requires NAD or NADP as a cofactor.[21]

Oxidation of Abscisic Aldehyde to Abscisic Acid

The final step in the biosynthesis of ABA is the oxidation of abscisic aldehyde to abscisic acid.[22] This reaction is catalyzed by abscisic aldehyde oxidase (AAO) , a molybdenum cofactor-dependent enzyme.[8][18] In Arabidopsis, AAO3 is the primary enzyme responsible for this conversion in leaves.[23]

References

- 1. In vitro Reconstitution of an ABA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. in-vitro-reconstitution-of-an-abscisic-acid-signalling-pathway - Ask this paper | Bohrium [bohrium.com]

- 3. In vitro reconstitution of an abscisic acid signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioassaysys.com [bioassaysys.com]

- 5. 3hbiomedical.com [3hbiomedical.com]

- 6. Characterization of the 9-Cis-Epoxycarotenoid Dioxygenase Gene Family and the Regulation of Abscisic Acid Biosynthesis in Avocado - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In vitro assay and inhibition of 9-cis-epoxycarotenoid dioxygenase (NCED) from Solanum lycopersicum and Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. denovobiolabs.com [denovobiolabs.com]

- 12. mdpi.com [mdpi.com]

- 13. In vitro reconstitution of an abscisic acid signalling pathway [ideas.repec.org]

- 14. Methods for the quantitation of abscisic acid and its precursors from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chromatographytoday.com [chromatographytoday.com]

- 16. An Efficient and Universal Protoplast Isolation Protocol Suitable for Transient Gene Expression Analysis and Single-Cell RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Simple assay for quantifying xanthine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.cn]

- 23. Engineering the ABA Plant Stress Pathway for Regulation of Induced Proximity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characteristics of cis-Violaxanthin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of cis-violaxanthin, a naturally occurring isomer of the xanthophyll violaxanthin. Understanding the unique spectral properties of cis-isomers is crucial for their identification, quantification, and the elucidation of their biological roles. This document outlines the key spectroscopic data and experimental methodologies pertinent to the study of this compound.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the identification and characterization of carotenoid isomers. The position of the absorption maxima (λmax) and the overall spectral fine structure are indicative of the carotenoid's chromophore length and geometry. For cis-isomers of violaxanthin, a characteristic hypsochromic (blue) shift in λmax is observed compared to the all-trans form, along with the appearance of a "cis-peak" in the near-UV region.

Table 1: UV-Vis Absorption Maxima (λmax) of Violaxanthin Isomers

| Isomer | Solvent | λmax (nm) | "cis-peak" (nm) | Spectral Fine Structure (%III/II) | Reference |

| all-trans-Violaxanthin | Acetone | 419, 442, 472 | - | 95 | [1] |

| all-trans-Violaxanthin | Ethanol | 417, 440, 470 | - | 96 | [1] |

| all-trans-Violaxanthin | n-Hexane | 417, 440, 470 | - | 100 | [1] |

| 9-cis-Violaxanthin | Not Specified | 413, 436, 466 | 326 | 75 | [2] |

| 9-cis-Violaxanthin | Not Specified | Hypsochromic shift of 4-5 nm compared to all-trans | - | Slightly decreased | [3][4] |

| cis-Isomers (general) | Not Specified | Hypsochromic shift | 330-350 | - | [5][6] |

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection

A common method for analyzing violaxanthin isomers involves separation by HPLC followed by detection with a PDA detector, which can record the UV-Vis spectrum of each eluting compound.

-

Sample Preparation: Extract carotenoids from the biological matrix using a suitable solvent system (e.g., acetone, methanol, or a mixture thereof). Saponification may be necessary to remove interfering lipids. The extract is then dried and redissolved in the mobile phase.

-

Chromatographic Separation:

-

Column: A C30 reversed-phase column is often used for optimal separation of carotenoid isomers.[4]

-

Mobile Phase: A gradient of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water is typically employed. For example, an isocratic mobile phase of 87/10/3 (v/v/v) acetonitrile/methanol/water can be used.[7]

-

Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.[7]

-

-

Detection: A PDA detector is used to acquire the UV-Vis spectra of the separated isomers from 200 to 800 nm.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques.

Table 2: Mass Spectrometric Data for this compound

| Isomer | Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |

| 9-cis-Violaxanthin | Positive | 601 | 583 [M+H-18]⁺, 565 [M+H-18-18]⁺, 509 [M+H-92]⁺, 221 | [2] |

| Speculative 9-cis-Violaxanthin | Positive | Not specified | Not specified, but retention time was 11.93 min | [8] |

| Violaxanthin (general) | ESI | 601 | 583, 565, 509, 221 | [9] |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Chromatographic Separation: The HPLC conditions are similar to those described for UV-Vis analysis.

-

Mass Spectrometric Analysis:

-

Ionization Source: ESI or APCI in positive ion mode.[2]

-

Mass Analyzer: Ion trap or quadrupole time-of-flight (Q-TOF) mass spectrometers are commonly used.

-

MS Parameters: Typical parameters include a source temperature of 350°C, a dry gas (N2) temperature of 180°C, and a nebulizer pressure of 50 psi for an APCI source.[2] The mass spectra are acquired over a scan range of m/z 100 to 800.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the complete structural elucidation of molecules, including the determination of stereochemistry. While specific, complete assigned NMR data for this compound is sparse in the readily available literature, the general principles of carotenoid NMR apply. The chemical shifts of protons and carbons near the cis double bond are significantly different from those in the all-trans isomer.

Experimental Protocol: NMR Analysis of Carotenoids

-

Sample Preparation: The purified isomer is dried under nitrogen gas and dissolved in a deuterated solvent such as chloroform-d (CDCl3).

-

NMR Experiment: 1H NMR, 13C NMR, and two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are performed to establish the connectivity and spatial proximity of atoms, which helps in assigning the position of the cis bond.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is used to study chiral molecules. The CD spectrum of a carotenoid can provide information about its conformation, aggregation state, and interactions with other molecules, such as proteins.[10] The induced CD spectra of carotenoids bound to proteins can reveal details about the binding site.[11]

Experimental Protocol: Circular Dichroism Spectroscopy

-

Sample Preparation: The purified this compound is dissolved in a suitable solvent. For studying protein interactions, the carotenoid is incubated with the protein in a buffer solution.

-

Spectropolarimeter: CD spectra are recorded on a spectropolarimeter, typically in the far-UV (185-250 nm) and visible regions.[10]

-

Parameters: The spectral bandwidth, step size, and temperature are controlled during the experiment. For example, a spectral bandwidth of 2 nm and a step size of 0.5 nm might be used.[12]

Visualizations

Logical Relationship of Spectroscopic Techniques

Caption: Workflow for the spectroscopic characterization of this compound.

Experimental Workflow for Isolation and Analysis

Caption: Experimental workflow for isolating and analyzing this compound.

References

- 1. epic.awi.de [epic.awi.de]

- 2. journals.plos.org [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Carotenoids and Their Isomers: Color Pigments in Fruits and Vegetables [mdpi.com]

- 6. Carotenoids and Their Isomers: Color Pigments in Fruits and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ultrafast Time-resolved Absorption Spectroscopy of Geometric Isomers of Xanthophylls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Violaxanthin | C40H56O4 | CID 448438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Circular Dichroism (CD) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 11. Circular dichroism and absorption spectroscopic data reveal binding of the natural cis-carotenoid bixin to human alpha1-acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 9-cis-Neoxanthin in Light Harvesting Complexes of Photosystem II Regulates the Binding of Violaxanthin and Xanthophyll Cycle - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Research of cis-Violaxanthin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violaxanthin, a di-epoxy xanthophyll, is a key pigment in the photosynthetic apparatus of higher plants and certain algae.[1][2] It plays a crucial role in photoprotection through its participation in the xanthophyll cycle and serves as a precursor for the biosynthesis of the plant hormone abscisic acid (ABA).[3][4] The cis-isomers of violaxanthin are of particular interest due to their specific involvement in ABA synthesis.[4] This technical guide provides an in-depth overview of the discovery, history, and research of cis-violaxanthin, with a focus on its biochemical pathways, analytical methodologies, and biological significance.

Discovery and History of Research

The understanding of violaxanthin and its isomers has evolved over several decades, closely tied to research on photosynthesis and plant stress responses.

-

Early Research and the Xanthophyll Cycle: The concept of the xanthophyll cycle, a photoprotective mechanism in plants, was a significant milestone. This cycle involves the light-dependent de-epoxidation of violaxanthin to antheraxanthin and then to zeaxanthin, a process catalyzed by the enzyme violaxanthin de-epoxidase (VDE).[1] In low light or darkness, the reverse reaction, the epoxidation of zeaxanthin back to violaxanthin, is catalyzed by zeaxanthin epoxidase (ZEP).[1] This cyclical conversion helps dissipate excess light energy as heat, protecting the photosynthetic machinery from photodamage.[1][3]

-

Elucidation of the Abscisic Acid (ABA) Biosynthesis Pathway: A pivotal moment in this compound research was the discovery of its role as a precursor to the plant hormone abscisic acid (ABA). ABA is crucial for regulating various aspects of plant growth and development, including seed germination and responses to abiotic stress.[4] It was determined that ABA is derived from the oxidative cleavage of 9-cis-isomers of both violaxanthin and neoxanthin.[4][5]

-

Identification of Key Enzymes: The identification and characterization of the enzymes involved in the biosynthesis of this compound and its downstream products have been critical. Key enzymes include:

-

Zeaxanthin Epoxidase (ZEP): Catalyzes the conversion of zeaxanthin to violaxanthin via antheraxanthin.[2][6]

-

Violaxanthin De-epoxidase (VDE): Catalyzes the reverse reaction, from violaxanthin to zeaxanthin.[1]

-

ABSCISIC ACID-DEFICIENT4 (ABA4): An enzyme shown to be essential for both this compound and cis-neoxanthin synthesis.[4][7] ABA4 is believed to have a role in the trans-to-cis isomerization of violaxanthin.[4]

-

NEOXANTHIN-DEFICIENT1 (NXD1): Works in conjunction with ABA4 in the synthesis of neoxanthin.[5]

-

Quantitative Data

The following table summarizes key quantitative data related to violaxanthin.

| Parameter | Value | Reference(s) |

| Molecular Formula | C40H56O4 | [8] |

| Molecular Weight | 600.9 g/mol | [8] |

| Melting Point | 208 °C | [8] |

| Heterologous Production Yield (S. cerevisiae) | 1.6 - 7.3 mg/g DCW | [9] |

| Antiproliferative Activity (GI50 on MCF-7 cells) | 13.3 µM | [10] |

Experimental Protocols

Extraction and Purification of Violaxanthin from Plant/Algal Material

This protocol describes a general method for the extraction and purification of violaxanthin.

-

Homogenization: Homogenize 1 mg of freeze-dried biomass in 5 ml of pure methanol using a bead miller.[11]

-

Extraction: Heat the suspension at 60°C for 20 minutes in the dark.[11]

-

Saponification (Optional, for removing chlorophylls): For samples with high chlorophyll content, overnight saponification (10 hours) at room temperature using 10 ml of 30% KOH in methanol can be performed.[12]

-

Solvent Partitioning: Extract the carotenoids with diethyl ether.[12] Wash the ether phase with water to remove the alkali.

-

Purification:

HPLC Analysis of Violaxanthin and Xanthophyll Cycle Pigments

This protocol details the analytical quantification of violaxanthin and related xanthophylls.

-

Sample Preparation: Extract pigments from thylakoid membranes using 80% acetone.[15]

-

HPLC System: Use an Agilent 1200 HPLC system with a Diode Array Detector (DAD).[15]

-

Column: A LiChroCART RP-18 column (250 x 4 mm, 5 µm) is suitable.[15]

-

Mobile Phase: A common mobile phase is a gradient of acetonitrile:water (9:1) and ethyl acetate.[12] An isocratic mobile phase of acetonitrile/methanol/dichloromethane (71:22:7, v/v/v) at a flow rate of 1 mL/min has also been used.[16]

-

Detection: Monitor the absorbance at 400, 450, 500, and 650 nm.[11]

-

Quantification: Quantify pigments by comparing peak areas to external standards of known concentrations.[11] The de-epoxidation state (DEPS) can be calculated as (Zx + Ax) / (Vx + Ax + Zx).[15]

Signaling Pathways and Experimental Workflows

The Xanthophyll Cycle

The xanthophyll cycle is a critical photoprotective mechanism in photosynthetic organisms.

Caption: The Violaxanthin (Xanthophyll) Cycle.

Abscisic Acid (ABA) Biosynthesis Pathway from this compound

This compound is a key precursor in the biosynthesis of the plant hormone ABA.

Caption: Abscisic Acid (ABA) Biosynthesis Pathway.

Experimental Workflow for Violaxanthin Analysis

A typical workflow for the extraction, purification, and analysis of violaxanthin.

Caption: Experimental Workflow for Violaxanthin Analysis.

Biological Activities and Potential Applications

This compound and its derivatives have demonstrated a range of biological activities that are of interest to researchers and drug development professionals.

-

Antioxidant Activity: Violaxanthin and its derivatives, such as auroxanthin, have been shown to possess potent lipid peroxidation inhibitory activities.[17][18] This antioxidant capacity is crucial for protecting cells from oxidative damage.

-

Antiproliferative and Anticancer Activity: Violaxanthin has exhibited strong antiproliferative activity against human mammary cancer cell lines, suggesting its potential as a therapeutic agent.[10] Studies have shown that it can induce morphological and biochemical changes characteristic of early apoptosis in cancer cells.[10]

-

Precursor for High-Value Compounds: Violaxanthin is a precursor for other valuable compounds, such as fucoxanthin and β-damascenone, which have applications in the food, cosmetic, and pharmaceutical industries.[9]

Conclusion

The study of this compound has progressed from its initial discovery as a component of the xanthophyll cycle to its recognition as a key precursor in the biosynthesis of abscisic acid. Its significant biological activities, including antioxidant and antiproliferative effects, highlight its potential for applications in human health and nutrition. Further research into the precise mechanisms of its action and the optimization of its production through metabolic engineering will continue to be important areas of investigation. This guide provides a foundational understanding for researchers and professionals seeking to explore the multifaceted roles of this important carotenoid.

References

- 1. researchgate.net [researchgate.net]

- 2. Violaxanthin: natural function and occurrence, biosynthesis, and heterologous production - ProQuest [proquest.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. ABSCISIC ACID-DEFICIENT4 Has an Essential Function in Both this compound and cis-Neoxanthin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ABSCISIC ACID-DEFICIENT4 Has an Essential Function in Both this compound and cis-Neoxanthin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Violaxanthin: natural function and occurrence, biosynthesis, and heterologous production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Violaxanthin | C40H56O4 | CID 448438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Heterologous production of the epoxycarotenoid violaxanthin in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. victorpozzobon.github.io [victorpozzobon.github.io]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Determination of violaxanthin de-epoxidation by HPLC analysis [bio-protocol.org]

- 16. Optimum Production Conditions, Purification, Identification, and Antioxidant Activity of Violaxanthin from Microalga Eustigmatos cf. polyphem (Eustigmatophyceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Production of Auroxanthins from Violaxanthin and 9-cis-Violaxanthin by Acidic Treatment and the Antioxidant Activities of Violaxanthin, 9-cis-Violaxanthin, and Auroxanthins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Role of cis-Violaxanthin in Photoprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the xanthophyll cycle, a critical photoprotective mechanism in photosynthetic organisms. It focuses on the role of violaxanthin, including its cis-trans isomerization, in the process of non-photochemical quenching (NPQ), the primary defense against high-light stress. This document details the underlying biochemical pathways, presents quantitative data, outlines key experimental protocols, and explores the regulatory mechanisms involved.

Introduction to Photoprotection and the Xanthophyll Cycle

Photosynthetic organisms must balance the efficient capture of light energy with the safe dissipation of excess energy that can lead to the production of harmful reactive oxygen species (ROS) and subsequent photo-oxidative damage.[1] When light absorption exceeds the capacity of photosynthetic carbon fixation, a suite of photoprotective mechanisms is activated.[1] The most rapid and significant of these is non-photochemical quenching (NPQ), a process that dissipates excess excitation energy as heat.[2][3]

Central to NPQ is the xanthophyll cycle, a biochemical pathway involving the enzymatic interconversion of different xanthophyll pigments.[4][5] In high light, the diepoxide xanthophyll violaxanthin is converted in two steps to the epoxide-free zeaxanthin, via the intermediate antheraxanthin.[1][4] The accumulation of zeaxanthin is strongly correlated with the activation of NPQ.[6][7] In low light or darkness, this process is reversed.[4]

The Molecular Machinery of the Xanthophyll Cycle

The xanthophyll cycle operates within the thylakoid membrane of the chloroplast and is governed by two key enzymes with opposing activities and distinct triggers.

-

Violaxanthin De-epoxidase (VDE): This enzyme catalyzes the conversion of violaxanthin to antheraxanthin and subsequently to zeaxanthin.[8] VDE is a soluble protein located in the thylakoid lumen.[9] Its activation is critically dependent on a drop in the lumenal pH, which occurs when high light drives proton pumping into the lumen that outpaces ATP synthesis.[10][11] At a pH below approximately 6.5, VDE undergoes a conformational change, associates with the thylakoid membrane where its lipid-soluble substrate is located, and becomes active.[11][12] The reaction requires the co-substrate ascorbate, which provides the necessary reducing power.[13][14] The optimal pH for VDE activity is approximately 5.2.[13]

-

Zeaxanthin Epoxidase (ZEP): This enzyme catalyzes the reverse reaction, converting zeaxanthin back to violaxanthin. ZEP is located in the stroma of the chloroplast and is active under low light conditions when the lumenal pH is higher.[9]

The Role of cis-Violaxanthin

While the majority of violaxanthin in the light-harvesting complexes (LHCs) exists in the all-trans conformation, a small fraction is present as cis isomers, primarily 9-cis and 13-cis.[15] The concentration of these cis conformers has been shown to increase significantly upon illumination.[15][16] This light-induced isomerization may itself serve as a minor energy sink, but its primary role is likely regulatory.[15][17]

The conversion from all-trans to cis forms of violaxanthin has been linked to a disassembly of LHCII aggregates.[16] It is postulated that this structural reorganization makes the violaxanthin molecules more accessible to the VDE enzyme, thereby facilitating their rapid conversion to zeaxanthin and initiating the photoprotective response.[15] Interestingly, some studies suggest that certain isomers, like 9-cis-violaxanthin, are not direct substrates for VDE, implying that isomerization to the all-trans form may be a prerequisite for de-epoxidation.[9] This highlights a complex interplay between isomerization and enzymatic activity in the regulation of photoprotection.

Quantitative Data on Pigment Conversion and NPQ

The conversion of violaxanthin to zeaxanthin under high light directly correlates with an increase in NPQ. The extent of this conversion is often expressed as the De-epoxidation State (DEPS), calculated as:

DEPS = (Antheraxanthin + Zeaxanthin) / (Violaxanthin + Antheraxanthin + Zeaxanthin)

The following tables summarize quantitative data on pigment composition and isomer distribution under varying light conditions from studies on various plant species.

Table 1: Xanthophyll Pool Composition and NPQ under Low vs. High Light

| Species | Condition | Violaxanthin (% of pool) | Antheraxanthin (% of pool) | Zeaxanthin (% of pool) | DEPS (A+Z)/(V+A+Z) | NPQ Value |

| Arabidopsis thaliana (Wild-Type) | Dark-adapted | ~93% | ~7% | ~0% | ~0.07 | ~0 |

| Arabidopsis thaliana (Wild-Type) | High Light (60 hr) | ~45% | ~2% | ~53% | ~0.55 | >2.0 |

| Arabidopsis thaliana (vtc2 mutant) | High Light (2 hr) | ~37% | - | ~63% | 0.63 | ~1.7 |

| Arabidopsis thaliana (vtc2 + Ascorbate) | High Light (2 hr) | - | - | - | ~0.85 | ~2.0 |

| Sargassum thunbergii | High Light | - | - | - | Up to ~0.5 | Up to ~10 |

Data compiled from references[1][14]. NPQ values can vary significantly based on measurement protocols.

Table 2: Relative Abundance of Violaxanthin Isomers in LHCII

| Isomer | Condition | Relative Abundance |

| 9-cis-Violaxanthin | Darkness | ~4% |

| Illumination (5 min, 250 µmol·m⁻²·s⁻¹) | Up to 6% | |

| 13-cis-Violaxanthin | Darkness | ~2% |

| Illumination (5 min, 250 µmol·m⁻²·s⁻¹) | Up to 4% |

Data from reference[15].

Signaling Pathways and Visualizations

The activation of NPQ is a tightly regulated process initiated by high light. The primary signal is the acidification of the thylakoid lumen, which triggers two crucial events: the activation of VDE and the protonation of the PsbS protein.

Caption: High light signaling cascade for NPQ activation.

The xanthophyll cycle itself is a cyclical pathway driven by changes in lumenal pH.

Caption: The light-regulated Xanthophyll Cycle.

Experimental Protocols

Protocol: Quantification of Xanthophyll Cycle Pigments by HPLC

This protocol outlines a standard procedure for the extraction and analysis of photosynthetic pigments from leaf tissue using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Sample Collection and Preparation:

-

Excise leaf discs (e.g., 0.5 cm²) from plant material exposed to defined light conditions (e.g., dark-adapted vs. high-light treated).

-

Immediately freeze the samples in liquid nitrogen to halt enzymatic activity.

-

All subsequent steps should be performed in dim light to prevent pigment degradation.[5][18]

-

-

Pigment Extraction:

-

Grind the frozen leaf tissue to a fine powder in a pre-chilled mortar and pestle.

-

Transfer the powder to a microcentrifuge tube containing 1 mL of 100% acetone, buffered with a small amount of sodium ascorbate or calcium carbonate.[18][19]

-

Vortex thoroughly and incubate at -20°C for at least 2 hours in darkness.

-

Centrifuge the extract at >12,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.2 µm PTFE syringe filter into an amber HPLC vial.[19]

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 10-15 cm length, 4.6 mm ID, 3-5 µm particle size).[18][20]

-

Mobile Phase A: Acetonitrile:Methanol:0.1M Tris-HCl pH 8.0 (84:2:14 v/v/v).

-

Mobile Phase B: Methanol:Ethyl Acetate (68:32 v/v).

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Injection Volume: 20 - 100 µL.

-

Gradient Elution:

-

0-1 min: 100% A

-

1-12 min: Linear gradient to 100% B

-

12-15 min: 100% B

-

15-18 min: Return to 100% A and re-equilibrate.

-

-

Detection: Diode array detector (DAD) monitoring at 445 nm for carotenoids. Full spectra should be collected to confirm peak identity.[20]

-

-

Quantification:

-

Identify peaks based on retention times and spectral characteristics compared to pure standards (Violaxanthin, Antheraxanthin, Zeaxanthin, Lutein, Chlorophylls, etc.).

-

Quantify pigments by integrating the peak area and using calibration curves generated from known concentrations of the standards.

-

Caption: Experimental workflow for HPLC-based pigment analysis.

Protocol: Measurement of NPQ by PAM Fluorometry

This protocol describes the use of a Pulse-Amplitude-Modulation (PAM) fluorometer to measure chlorophyll fluorescence and calculate NPQ.

Methodology:

-

Dark Adaptation:

-

Attach a leaf clip to the sample area and keep the plant in complete darkness for at least 20-30 minutes. This allows all reaction centers to open and dissipates any existing NPQ.[21]

-

-

Measurement of F₀ and Fₘ:

-

Apply a low-frequency measuring light to determine the minimal fluorescence level (F₀), when photosystem II (PSII) reaction centers are open.[21]

-

Apply a single, short (<1s) pulse of high-intensity saturating light (>6000 µmol·m⁻²·s⁻¹). This transiently closes all PSII reaction centers, and the maximal fluorescence level (Fₘ) is recorded.[3][21]

-

Calculate the maximum quantum yield of PSII: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ . A value of ~0.83 is typical for healthy, unstressed plants.

-

-

Induction and Measurement of NPQ:

-

Expose the leaf to a constant, high-intensity actinic light (e.g., 1000 µmol·m⁻²·s⁻¹) to induce photosynthesis and NPQ.[3]

-

During this actinic illumination, apply saturating pulses at regular intervals (e.g., every 60 seconds). The maximal fluorescence in the light-adapted state (Fₘ') will be lower than the initial Fₘ due to quenching.[3]

-

Continue until a steady-state of fluorescence is reached.

-

-

NPQ Calculation:

-

NPQ is calculated using the Stern-Volmer formula: NPQ = (Fₘ - Fₘ') / Fₘ' .[3] This value reflects the magnitude of heat dissipation.

-

-

Relaxation:

-

Turn off the actinic light and continue to apply saturating pulses in the dark to observe the relaxation of NPQ as zeaxanthin is converted back to violaxanthin.

-

Conclusion and Future Directions

The xanthophyll cycle, and the role of violaxanthin within it, is a cornerstone of plant photoprotection. The conversion to zeaxanthin, modulated by lumenal pH and the PsbS protein, provides a rapid and robust mechanism to prevent photo-oxidative damage. The subtle but important role of this compound in potentially regulating substrate availability for VDE adds another layer of complexity and a target for further investigation. For drug development, understanding these natural protective pathways can offer bio-inspired strategies for creating antioxidant and photoprotective compounds. Future research should focus on the precise structural dynamics of the LHCII-PsbS-zeaxanthin interaction and further elucidate the enzymatic regulation of cis-trans isomerization within the thylakoid membrane.

References

- 1. The violaxanthin cycle protects plants from photooxidative damage by more than one mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Photoprotective Protein PsbS from Green Microalga Lobosphaera incisa: The Amino Acid Sequence, 3D Structure and Probable pH-Sensitive Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nonphotochemical Chlorophyll Fluorescence Quenching: Mechanism and Effectiveness in Protecting Plants from Photodamage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-throughput Analysis of Non-Photochemical Quenching in Crops using Pulse Amplitude Modulated Chlorophyll Fluorometry | RIPE [ripe.illinois.edu]

- 5. omicsonline.org [omicsonline.org]

- 6. ripe.illinois.edu [ripe.illinois.edu]

- 7. An In Vivo Quantitative Comparison of Photoprotection in Arabidopsis Xanthophyll Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Violaxanthin de-epoxidase - Wikipedia [en.wikipedia.org]

- 9. A Structural Basis for the pH-Dependent Xanthophyll Cycle in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. Identification of Key Residues for pH Dependent Activation of Violaxanthin De-Epoxidase from Arabidopsis thaliana | PLOS One [journals.plos.org]

- 12. phytoninja.com [phytoninja.com]

- 13. Violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ascorbate Deficiency Can Limit Violaxanthin De-Epoxidase Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Temperature-induced isomerization of violaxanthin in organic solvents and in light-harvesting complex II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of 13-cis violaxanthin on organization of light harvesting complex II in monomolecular layers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The PsbS protein controls the organization of the photosystem II antenna in higher plant thylakoid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. limnetica.net [limnetica.net]

- 20. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]

- 21. Chlorophyll Fluorescence measuring methods: PAM fluorometry [phenovation.com]

The Pivotal Role of cis-Violaxanthin in Photosynthetic Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Violaxanthin, a key carotenoid in the photosynthetic membranes of higher plants and algae, exists in both all-trans and cis-isomeric forms. While the all-trans isomer is well-recognized as a substrate in the photoprotective xanthophyll cycle, the cis-isomer, specifically 9-cis-violaxanthin, plays a multifaceted role that extends beyond this cycle. This technical guide provides an in-depth exploration of the functions of cis-violaxanthin in photosynthetic membranes, its involvement in photoprotection, its role as a biosynthetic precursor, and its potential as a modulator of non-photochemical quenching. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Introduction: The Xanthophyll Cycle and Photoprotection

In oxygenic photosynthetic organisms, the absorption of light energy occasionally exceeds the capacity of the photosynthetic apparatus to utilize it, leading to the formation of harmful reactive oxygen species (ROS)[1][2]. To counteract this, plants have evolved a sophisticated photoprotective mechanism known as non-photochemical quenching (NPQ), which safely dissipates excess energy as heat[3]. The xanthophyll cycle is a central component of the most rapidly inducible and reversible component of NPQ, known as energy-dependent quenching (qE)[4][5].

This cycle involves the enzymatic conversion of violaxanthin to zeaxanthin via the intermediate antheraxanthin under high light conditions. This reaction is catalyzed by the enzyme violaxanthin de-epoxidase (VDE)[6][7]. The reverse reaction, the epoxidation of zeaxanthin back to violaxanthin, occurs in low light and is catalyzed by zeaxanthin epoxidase (ZE)[5]. The accumulation of zeaxanthin is crucial for inducing a conformational change in the light-harvesting complexes (LHCs) of Photosystem II (PSII), which facilitates energy dissipation[8].

The Distinct Roles of this compound

While all-trans-violaxanthin is the primary substrate for VDE, the cis-isomer, 9-cis-violaxanthin, has distinct and critical functions within the photosynthetic membrane and plant physiology.

Precursor to Abscisic Acid (ABA)

9-cis-violaxanthin is a key precursor for the synthesis of the plant hormone abscisic acid (ABA)[9][10]. ABA is a vital signaling molecule involved in various physiological processes, including seed dormancy, germination, and responses to abiotic stresses such as drought and salinity. The oxidative cleavage of 9-cis-violaxanthin by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED) is the first committed step in the ABA biosynthesis pathway[9][11].

Modulation of Non-Photochemical Quenching

Emerging evidence suggests that this compound may act as an inhibitor of NPQ. Studies have shown that an increased concentration of violaxanthin can reduce NPQ in the light-harvesting antennae[8][12]. This suggests a regulatory role for this compound, where its presence may help to fine-tune the level of energy dissipation. The binding of violaxanthin to the LHCs appears to be influenced by the presence of another carotenoid, 9-cis-neoxanthin, indicating a complex interplay of these molecules in regulating photosynthetic efficiency[13][14][15].

Antioxidant Function

Like other carotenoids, violaxanthin, including its cis-isomer, possesses antioxidant properties. It can quench triplet chlorophyll and scavenge reactive oxygen species, thereby protecting the thylakoid membrane lipids from photooxidative damage[16][17][18][19]. This antioxidant activity provides a basal level of protection independent of the energy dissipation mechanism of NPQ[16][20].

Quantitative Data

The following tables summarize key quantitative data related to the function of violaxanthin and the xanthophyll cycle.

Table 1: Pigment Composition in Photosynthetic Membranes

| Pigment | Typical Molar Ratio (relative to Chlorophyll a) | Location | Primary Function |

| all-trans-Violaxanthin | 0.1 - 0.2 | LHCII | Substrate for Xanthophyll Cycle |

| 9-cis-Violaxanthin | Variable, generally lower than trans | Thylakoid Membrane | ABA Precursor, NPQ Modulation |

| Zeaxanthin | Low in dark, increases in high light | LHCII | NPQ Induction, Antioxidant |

| Lutein | 0.3 - 0.4 | LHCII | Light Harvesting, Structural Role |

| β-Carotene | 0.2 - 0.3 | Reaction Centers, Antennae | Photoprotection, Antioxidant |

Note: Ratios can vary significantly depending on plant species, developmental stage, and environmental conditions.

Table 2: Kinetic Parameters of Violaxanthin De-Epoxidase (VDE)

| Parameter | Value | Conditions | Reference |

| Optimal pH | ~5.2 | In vitro assay | [7] |

| Km (Violaxanthin) | Not explicitly found | In vitro assay | |

| Km (Ascorbate) | pH-dependent | In vitro assay | [21] |

| Substrate Specificity | Prefers all-trans-violaxanthin | In vitro assay | [21] |

Experimental Protocols

Measurement of Non-Photochemical Quenching (NPQ)

Principle: NPQ is quantified by measuring changes in chlorophyll a fluorescence. A pulse-amplitude modulation (PAM) fluorometer is used to measure the maximal fluorescence yield in the dark-adapted state (Fm) and in the light-adapted state (Fm').

Protocol:

-

Dark Adaptation: Dark-adapt the plant leaf or algal sample for at least 20-30 minutes.

-

Measure F0 and Fm:

-

Apply a weak measuring light to determine the minimal fluorescence level (F0).

-

Apply a short, saturating pulse of light (e.g., >3000 µmol photons m-2 s-1 for ~0.8 s) to measure the maximum fluorescence (Fm)[22].

-

-

Actinic Light Exposure: Illuminate the sample with actinic light at a specific intensity to induce photosynthesis and NPQ.

-

Measure F' and Fm': During actinic illumination, periodically apply saturating pulses to measure the maximum fluorescence in the light-adapted state (Fm'). The steady-state fluorescence level under actinic light is F'.

-

Calculation: NPQ is calculated using the formula: NPQ = (Fm - Fm') / Fm' [23].

Violaxanthin De-Epoxidase (VDE) Activity Assay

Principle: The activity of VDE is determined by spectrophotometrically monitoring the conversion of violaxanthin to zeaxanthin in the presence of ascorbate at an acidic pH.

Protocol:

-

Enzyme Extraction:

-

Isolate thylakoid membranes from plant leaves.

-

Lyse the thylakoids (e.g., by freeze-thaw cycles) to release the lumenal VDE[24].

-

Centrifuge to pellet the membranes and collect the supernatant containing VDE.

-

-

Assay Mixture: Prepare an assay buffer (e.g., 50 mM citrate, 110 mM phosphate, pH 5.2) containing:

-

Violaxanthin (substrate), typically isolated from spinach leaves.

-

Monogalactosyldiacylglycerol (MGDG) to create micelles for violaxanthin solubilization.

-

Ascorbate (co-substrate)[25].

-

-

Reaction:

-

Initiate the reaction by adding the VDE extract to the assay mixture.

-

Incubate at a controlled temperature (e.g., 22-26°C).

-

-

Measurement: Monitor the decrease in absorbance at 502 nm with a reference at 540 nm, which corresponds to the conversion of violaxanthin[24][25].

-

Quantification: Calculate the enzyme activity based on the rate of absorbance change and the extinction coefficient of violaxanthin.

Analysis of Reactive Oxygen Species (ROS)

Principle: Various fluorescent probes can be used to detect and quantify different types of ROS in isolated thylakoids or intact leaves.

Protocol (Example using Dichlorodihydrofluorescein diacetate - H2DCFDA for H2O2 detection):

-

Sample Preparation: Isolate thylakoid membranes or use leaf discs.

-

Probe Loading: Incubate the sample with H2DCFDA in a suitable buffer. The diacetate group is cleaved by cellular esterases, and the non-fluorescent H2DCF is trapped inside.

-

ROS Production: Expose the sample to high light or other stress conditions to induce ROS production.

-

Fluorescence Measurement: In the presence of H2O2, H2DCF is oxidized to the highly fluorescent dichlorofluorescein (DCF). Measure the increase in fluorescence using a fluorometer or fluorescence microscope with appropriate excitation and emission wavelengths.

-

Quantification: The rate of fluorescence increase is proportional to the rate of H2O2 production.

Visualizations

Caption: The Xanthophyll Cycle in Photosynthetic Membranes.

Caption: Biosynthetic Pathway from 9-cis-Violaxanthin to Abscisic Acid.

Caption: Experimental Workflow for Measuring Non-Photochemical Quenching (NPQ).

Conclusion and Future Directions

The role of this compound in photosynthetic membranes is more intricate than previously understood. Beyond its function as a precursor to ABA, it appears to be an active participant in the regulation of photoprotection. Its potential inhibitory effect on NPQ suggests a sophisticated mechanism for fine-tuning energy dissipation in response to fluctuating environmental conditions. Furthermore, its inherent antioxidant properties contribute to the overall resilience of the photosynthetic apparatus.

For researchers in drug development, understanding the pathways involving this compound could offer novel targets for modulating plant stress responses and enhancing crop productivity. For instance, manipulating the levels of this compound or the activity of enzymes in its metabolic pathways could lead to the development of plants with enhanced tolerance to environmental stressors. Future research should focus on elucidating the precise molecular mechanisms by which this compound modulates NPQ and its interaction with other components of the photosynthetic membrane.

References

- 1. Oxygen and ROS in Photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production and Scavenging of Reactive Oxygen Species in Chloroplasts and Their Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-photochemical quenching - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. bdspublishing.com [bdspublishing.com]

- 6. Violaxanthin de-epoxidase - Wikipedia [en.wikipedia.org]

- 7. Violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ripe.illinois.edu [ripe.illinois.edu]

- 9. ABSCISIC ACID-DEFICIENT4 Has an Essential Function in Both this compound and cis-Neoxanthin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ABSCISIC ACID-DEFICIENT4 Has an Essential Function in Both this compound and cis-Neoxanthin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Violaxanthin inhibits nonphotochemical quenching in light-harvesting antenna of Chromera velia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 9-cis-Neoxanthin in Light Harvesting Complexes of Photosystem II Regulates the Binding of Violaxanthin and Xanthophyll Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 9-cis-Neoxanthin in Light Harvesting Complexes of Photosystem II Regulates the Binding of Violaxanthin and Xanthophyll Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The violaxanthin cycle protects plants from photooxidative damage by more than one mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cis carotenoids: colorful molecules and free radical quenchers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Production of Auroxanthins from Violaxanthin and 9-cis-Violaxanthin by Acidic Treatment and the Antioxidant Activities of Violaxanthin, 9-cis-Violaxanthin, and Auroxanthins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The violaxanthin cycle protects plants from photooxidative damage by more than one mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Structural Basis for the pH-Dependent Xanthophyll Cycle in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 22. handheld.psi.cz [handheld.psi.cz]

- 23. Nonphotochemical Chlorophyll Fluorescence Quenching: Mechanism and Effectiveness in Protecting Plants from Photodamage - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Developmental Expression of Violaxanthin De-Epoxidase in Leaves of Tobacco Growing under High and Low Light - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Violaxanthin de-epoxidase disulphides and their role in activity and thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

cis-Violaxanthin stability and degradation pathways.

An In-depth Technical Guide to the Stability and Degradation Pathways of cis-Violaxanthin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violaxanthin, a natural xanthophyll pigment, is a key molecule in the photoprotective mechanisms of plants and algae. Its cis-isomers, while less abundant than the all-trans form, play a significant role in various biological processes and are of increasing interest in the fields of nutrition and pharmacology due to their potent antioxidant properties. Understanding the stability and degradation of this compound is paramount for its effective extraction, formulation, and application in drug development and as a nutraceutical. This technical guide provides a comprehensive overview of the factors influencing this compound stability and details its enzymatic and non-enzymatic degradation pathways.

Factors Affecting this compound Stability

The stability of this compound is intrinsically linked to its chemical structure, which includes a polyene chain susceptible to oxidation and isomerization, and two 5,6-epoxide groups that are sensitive to acidic conditions and heat.[1][2]

Light

Light is a primary factor driving the degradation of violaxanthin in photosynthetic organisms through the enzymatic process known as the xanthophyll cycle.[3][4] Under high light conditions, violaxanthin is converted to zeaxanthin to dissipate excess light energy.[3][4] This process is reversible in low light or darkness.[5] Photodegradation can also occur non-enzymatically, leading to isomerization and the formation of various cis-isomers.[6][7] Illumination of isolated pigment-protein complexes has been shown to increase the concentration of 9-cis and 13-cis violaxanthin.[6]

Temperature

Thermal stress significantly accelerates the degradation of violaxanthin.[8][9] Studies on the thermal degradation of epoxy xanthophylls in virgin olive oil have shown that the process follows a first-order kinetic mechanism, involving the reorganization of the 5,6-epoxide groups to 5,8-furanoxide groups, followed by the rupture of the polyene chain.[9][10] The esterified forms of this compound are generally more stable than the free forms.[8]

pH

This compound is highly unstable in acidic conditions.[8][11] The presence of acid catalyzes the isomerization of the 5,6-epoxide groups to form 5,8-epoxy derivatives (furanoids).[8] In acidic media, free this compound has been observed to disappear almost instantaneously due to this rapid isomerization.[8] In contrast, it exhibits greater stability in neutral pH environments.[8]

Degradation Pathways

The degradation of this compound can proceed through both enzymatic and non-enzymatic pathways, leading to a variety of products.

Enzymatic Degradation: The Xanthophyll Cycle

The most well-characterized enzymatic degradation pathway for violaxanthin is the xanthophyll cycle, which occurs in the thylakoid membranes of chloroplasts.[3][4] This cycle involves the following key steps:

-

De-epoxidation: In response to high light stress, the enzyme violaxanthin de-epoxidase (VDE) catalyzes the conversion of violaxanthin to antheraxanthin (a mono-epoxide intermediate) and then to zeaxanthin.[6][12] This reaction requires an acidic luminal pH (optimal around 5.2) and the presence of ascorbate as a reductant.[13][14]

-

Epoxidation: In low light or darkness, the enzyme zeaxanthin epoxidase (ZE) catalyzes the reverse reaction, converting zeaxanthin back to violaxanthin via antheraxanthin.[5][15]

Figure 1. The Xanthophyll Cycle Pathway.

Non-Enzymatic Degradation

Non-enzymatic degradation of this compound primarily occurs through isomerization and oxidation, accelerated by heat, light, and acidic conditions.[7][8][9]

-

cis-trans Isomerization: The polyene chain of violaxanthin can undergo isomerization from the cis to the more stable all-trans configuration, or to other cis-isomers such as 9-cis and 13-cis.[1][6] This can be induced by heat and light.[6]

-

Epoxide Isomerization: Under acidic conditions or upon heating, the 5,6-epoxide groups can rearrange to form 5,8-furanoid oxides.[8][9] This leads to the formation of degradation products like luteoxanthin and auroxanthin.

The conjugated double bond system of the violaxanthin molecule is susceptible to oxidation, which can be initiated by factors such as light, heat, and the presence of oxygen.[2][16] This process can lead to the cleavage of the polyene chain, resulting in the formation of various smaller molecules, including apocarotenoids, and ultimately, colorless compounds.[9]

Figure 2. Non-Enzymatic Degradation Pathways.

Quantitative Data on this compound Degradation

The degradation of xanthophylls, including this compound, has been shown to follow specific kinetic models. The following tables summarize key kinetic and thermodynamic parameters from studies on the thermal degradation of epoxy-xanthophylls.

Table 1: Thermal Degradation Kinetics of Xanthophylls

| Compound | Kinetic Model | Rate Constant (k) | Conditions | Reference |

| This compound | Second Order | Degrades ~3-fold faster in esterified form | 45-90°C, acidic pH | [8] |

| Epoxy-xanthophylls | First Order | Varies with temperature | 60-120°C, in virgin olive oil | [9][10] |

| All-trans-lutein, all-trans-violaxanthin, all-trans-neoxanthin | First Order | - | Illuminated conditions | [16] |

Table 2: Thermodynamic Parameters for Thermal Degradation of Epoxy-Xanthophylls in Virgin Olive Oil

| Parameter | Value | Unit | Notes | Reference |

| Activation Energy (Ea) | < 50 | kJ/mol | For carotenoid degradation under illumination. | [16] |

| Activation Enthalpy (ΔH‡) | Varies | kJ/mol | Determined by the Eyring equation. | [10] |

| Activation Entropy (ΔS‡) | Varies | J/mol·K | Determined by the Eyring equation. | [10] |

Experimental Protocols

Extraction and Quantification of this compound by HPLC

This protocol is adapted from methodologies used for pigment analysis from microalgae and plant thylakoids.[3][17][18][19]

Workflow:

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Optimum Production Conditions, Purification, Identification, and Antioxidant Activity of Violaxanthin from Microalga Eustigmatos cf. polyphem (Eustigmatophyceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Temperature-induced isomerization of violaxanthin in organic solvents and in light-harvesting complex II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isomerization of carotenoids in photosynthesis and metabolic adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermal degradation kinetics of xanthophylls from blood orange in model and real food systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermal degradation kinetics of neoxanthin, violaxanthin, and antheraxanthin in virgin olive oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Distinguishing between isomeric neoxanthin and violaxanthin esters in yellow flower petals using liquid chromatography/photodiode array atmospheric pressure chemical ionization mass spectrometry and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Violaxanthin de-epoxidase disulphides and their role in activity and thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Developmental Expression of Violaxanthin De-Epoxidase in Leaves of Tobacco Growing under High and Low Light - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Determination of violaxanthin de-epoxidation by HPLC analysis [bio-protocol.org]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]

Methodological & Application

Application Notes & Protocols for cis-Violaxanthin Separation and Quantification by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violaxanthin is a xanthophyll pigment found in a variety of plants and algae, playing a role in the xanthophyll cycle, a mechanism to protect against photo-oxidative damage. Violaxanthin exists in different geometric isomers, including the all-trans and various cis-isomers, with (9Z)-violaxanthin being a significant cis-isomer found in nature.[1] The quantification of these individual isomers is crucial for understanding their distinct biological activities and metabolic pathways. This document provides a detailed protocol for the separation and quantification of cis-violaxanthin using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

This section details the necessary steps for the extraction, separation, and quantification of this compound from plant matrices.

Special Precautions

To prevent the degradation and isomerization of carotenoids, all procedures should be carried out in reduced light, and samples should be protected from excessive heat (not exceeding 40°C).[2]

Sample Preparation: Extraction and Saponification

-

Extraction:

-

Weigh a precise amount of the sample material (e.g., freeze-dried plant tissue).

-

Homogenize the sample in a suitable organic solvent. Common solvents for carotenoid extraction include ethanol, acetone, or a mixture of ethanol and acetone (1:1, v/v).[3] The extraction can be enhanced using ultrasound-assisted extraction.[4]

-

Repeat the extraction process until the sample residue is colorless.[4]

-

Pool the solvent extracts.

-

-

Saponification (Optional but Recommended):

-

Saponification is performed to remove chlorophylls and lipids that can interfere with the chromatographic analysis.

-

To the pooled extract, add a solution of 30% KOH in methanol for overnight saponification (approximately 10 hours) at room temperature.[2]

-

Following saponification, transfer the mixture to a separatory funnel.

-

-

Liquid-Liquid Extraction:

-

Extract the carotenoids from the saponified mixture using diethyl ether or a mixture of hexane and ether (1:1, v/v).[2][5]

-